

Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates in Oncoprotein Degradation

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Compound of Interest

Compound Name: *cIAP1 Ligand-Linker Conjugates 5*

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Introduction

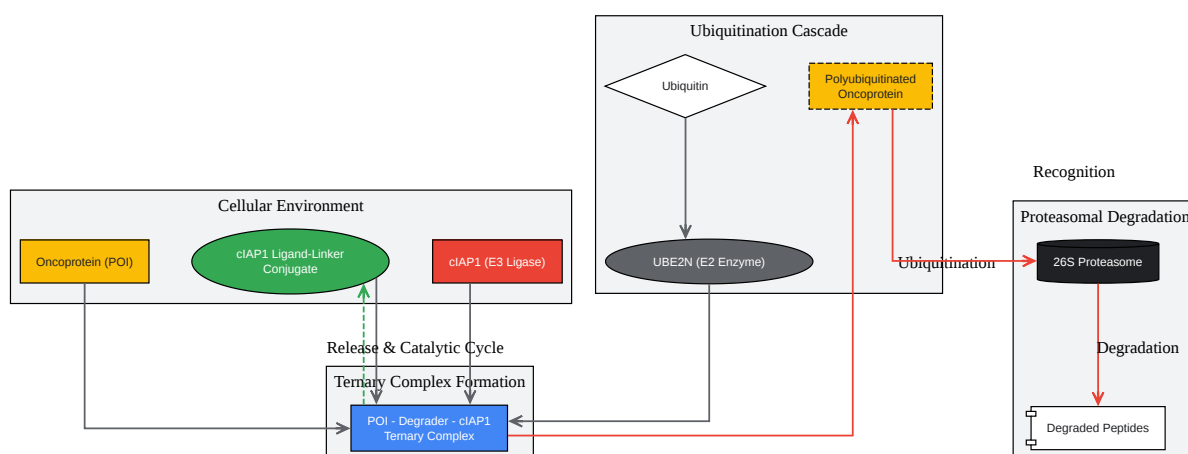
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.^{[1][2][3][4]} One promising approach within this field utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cellular ubiquitin-proteasome system (UPS).^{[5][6][7][8]} These molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.^{[4][7][8]}

This document focuses on the application of ligand-linker conjugates that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, to degrade oncoproteins.^{[5][6]} cIAP1's intrinsic role in regulating apoptosis and cell survival, coupled with its frequent overexpression in cancer, makes it a compelling target for this degradation strategy.^{[9][10]} These application notes provide a comprehensive overview of the mechanism of action, key experimental protocols for validation, and quantitative data on the efficacy of various cIAP1-based degraders.

Mechanism of Action

cIAP1-mediated protein degradation is initiated by a ligand-linker conjugate that simultaneously binds to both the target oncoprotein and cIAP1, forming a ternary complex.[10][11] This proximity, induced by the conjugate, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[3][4]

Recent studies have revealed that the efficacy of cIAP1-targeting degraders is dependent on the K63-specific E2 enzyme UBE2N.[12] UBE2N-catalyzed K63-linked ubiquitin chains can then serve as a scaffold for the assembly of more complex K48/K63 and K11/K48 branched ubiquitin chains.[12] This polyubiquitination marks the oncoprotein for recognition and subsequent degradation by the 26S proteasome, thereby eliminating its pathological function. [5][12] The degrader molecule is then released and can catalytically induce the degradation of additional target protein molecules.[1][3]



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Caption: cIAP1-mediated oncoprotein degradation pathway.

Data Presentation: Efficacy of cIAP1 Ligand-Linker Conjugates

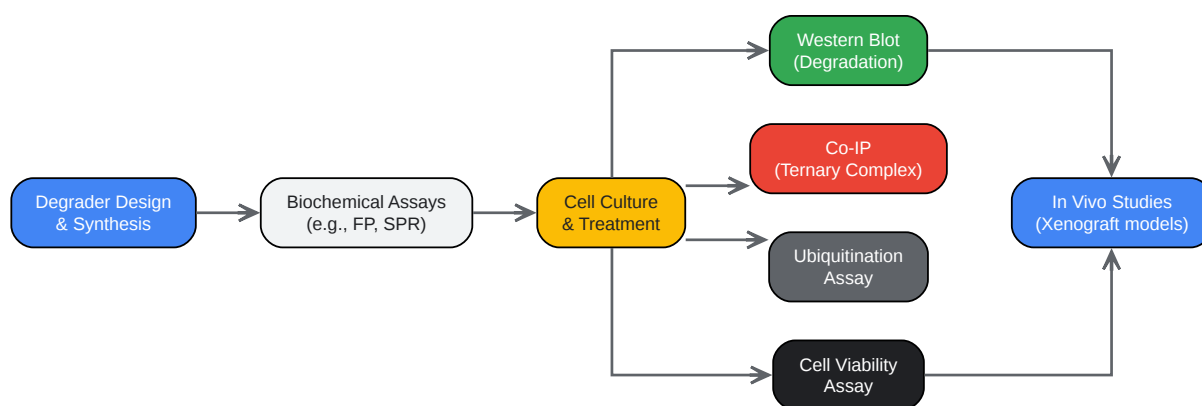
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various cIAP1-based degraders against different oncoproteins in specific cell lines.

Degrader Name/ID	clAP1 Ligand	Oncoprotein Target	Cell Line	DC50 (nM)	Dmax (%)	Reference
SNIPER-5	Bestatin derivative	BCR-ABL	K562	~100	Not specified	[6]
SNIPER(BRD)-7	LCL-161 derivative	BRD4	Not specified	~100 (optimal conc.)	Not specified	[6]
SNIPER-23	MV-1	CRABP-II	IMR32	<100	>90	[6]
NC-1	Not specified	BTK	Mino	2.2	97	[13]
IR-1	Not specified	BTK	Mino	3.5	96	[13]
IR-2	Not specified	BTK	Mino	2.7	96	[13]
RC-3	Not specified	BTK	Mino	2.4	97	[13]
Compound 5	Smac mimetic	clAP1 (auto-degradation)	MDA-MB-231 / SK-OV-3	>30	Not specified	[14]
Compound 7	Smac mimetic	clAP1 (auto-degradation)	MDA-MB-231 / SK-OV-3	>100	Not specified	[14]

Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax represents the maximum percentage of target protein degradation achieved.

Experimental Protocols

The validation of cIAP1 ligand-linker conjugates involves a series of key experiments to confirm target engagement, ubiquitination, degradation, and downstream cellular effects.



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References

- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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